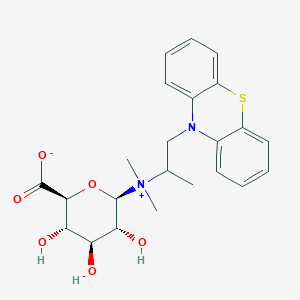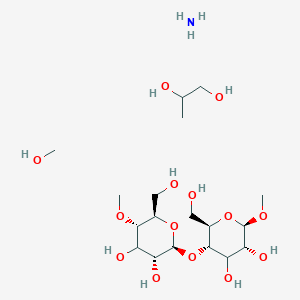
Promethazine N-|A-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Promethazine is a phenothiazine derivative with multiple pharmacological properties, including antihistaminic, sedative, antiemetic, and anticholinergic effects. It has been widely used in clinical practice for its antiallergic and sedative properties. The compound interacts with various molecular targets due to its broad spectrum of effects (Adolph et al., 2012).
Synthesis Analysis
The chemoenzymatic synthesis of enantioenriched promethazine showcases a modular approach, demonstrating promethazine's versatility and adaptability in synthetic chemistry (Borowiecki et al., 2014).
Molecular Structure Analysis
While specific studies detailing the molecular structure analysis of "Promethazine N-|A-D-Glucuronide" were not identified, promethazine itself has been extensively studied. Its interactions with receptors and enzymes suggest a complex structure that enables its multifunctional pharmacological activities.
Chemical Reactions and Properties
Promethazine undergoes various chemical reactions, including sulfoxidation catalyzed by enzymes, indicating its reactive nature and potential for diverse chemical modifications (Galzigna et al., 1996).
Physical Properties Analysis
Electroanalytical techniques have been used to determine promethazine in plasma samples, showcasing its electrochemical properties and providing insight into its physical characteristics under different analytical conditions (Alizadeh & Akhoundian, 2010).
Chemical Properties Analysis
The chemical properties of promethazine, such as its ability to block NMDA-induced currents, demonstrate its significant pharmacological effects beyond its antihistaminic activity. This highlights its complex chemical behavior and interaction with biological molecules (Adolph et al., 2012).
Applications De Recherche Scientifique
NMDA Receptor Antagonism : Promethazine selectively inhibits NMDA receptors, which may contribute to effects like sedation, analgesia, or neuroprotection (Adolph et al., 2012).
Imaging in Alzheimer's Disease : Promethazine binds to Abeta in Alzheimer’s disease. A novel [11C]promethazine PET radioligand was synthesized for future in vivo studies (Whitmore et al., 2021).
Immunosuppressive Effects : Promethazine hydrochloride has been studied for its immunosuppressive properties, particularly in pregnancies affected by erythroblastosis (Gusdon & Witherow, 1973).
Neurotoxicity in Glutaric Acidemia : Promethazine was initially diagnosed as causing dystonia in a child with glutaric acidemia, an inborn error of metabolism (Smith et al., 2001).
Metabolic Interactions : Promethazine influences various metabolic processes, such as enzyme induction and drug interactions (Pfeifer et al., 1981).
Trypanocidal Effects : Promethazine exhibits trypanocidal effects on different stages of T. cruzi, suggesting its potential use in treating infections (Fernández et al., 1997).
Cardiac Effects : Promethazine blocks cardiac human ether-a-go-go-related gene (hERG) channels, providing an explanation for its arrhythmogenic side effects (Jo et al., 2009).
Bilirubin Metabolism : Promethazine influences bilirubin metabolism and transport in rat liver, offering insights into its potential effects in conditions like Rh erythroblastosis (Vaisman et al., 1976).
Tissue Toxicity Risks : Promethazine's use can lead to tissue toxicity, with documented instances of local necrosis and other severe complications (Paula et al., 2010).
Topical Side Effects : Its topical application can have side effects, such as impacting epidermal receptors and affecting inflammatory dermatoses (Cantisani et al., 2013).
Pharmacokinetics in Multiple Dosing : Studies have examined the effects of subchronic dosing on promethazine's disposition and drug metabolism (Taylor & Houston, 1980).
Anti-Plasmid Effect in Bacterial Cultures : Promethazine has been recognized as an effective anti-plasmid agent in mixed bacterial cultures, providing insights into potential uses in microbial studies (Molnár et al., 2003).
Electron Transfer Mechanisms : Research on promethazine's ability to undergo electron-transfer reactions and form charge-transfer complexes offers insights into its pharmacological action (Wiśniewska & van Eldik, 2006).
Neuroprotection in Parkinson's Disease : Promethazine shows potential neuroprotective effects against MPTP toxicity in models of Parkinson's disease (Cleren et al., 2005).
Ocular Complications : Accidental instillation in the eye can cause prolonged mydriasis, indicating potential risks in ocular exposure (Abbasi, 2017).
Dystonia Induction : Reports of acute dystonia following promethazine treatment, particularly in specific populations, highlight the need for careful consideration in its clinical use (Zhang et al., 2019).
Pediatric Use Warnings : The addition of a boxed warning for promethazine labeling in pediatric use is based on the risks of serious adverse events (Starke et al., 2005).
Hydrogen-Deuterium Exchange in Drug Metabolism : The hydrogen-deuterium exchange method in studying promethazine metabolism provides a valuable technique for analyzing drug metabolism (Ohashi et al., 1998).
N(+)-Glucuronidation Pathway in Metabolism : Promethazine undergoes metabolism via the N(+)-glucuronidation pathway, a phenomenon observed in the metabolism of H1-antihistamines (Luo et al., 1991).
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-13(25(2,3)22-20(28)18(26)19(27)21(31-22)23(29)30)12-24-14-8-4-6-10-16(14)32-17-11-7-5-9-15(17)24/h4-11,13,18-22,26-28H,12H2,1-3H3/t13?,18-,19-,20+,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKYMDJQOWLOF-JGSZSWCSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858338 |
Source


|
| Record name | (2S,3S,4S,5R,6R)-6-{Dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137908-81-7 |
Source


|
| Record name | (2S,3S,4S,5R,6R)-6-{Dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)

![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)